molecular formula C17H14BrN3O5S B2620948 1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide CAS No. 352018-22-5

1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide

Cat. No.: B2620948
CAS No.: 352018-22-5
M. Wt: 452.28
InChI Key: GCIBXHXTRXOCAZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide is a heterocyclic organic compound with the linear formula C₁₇H₁₃N₃O₅S·HBr and a molecular weight of 371.374 g/mol . The molecule features a 1,3,4-oxadiazole core substituted with a 4-nitrophenyl group at position 5 and a thioether-linked ethanone moiety bearing a 4-methoxyphenyl group. The hydrobromide salt enhances its stability and solubility for pharmacological applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S.BrH/c1-24-14-8-4-11(5-9-14)15(21)10-26-17-19-18-16(25-17)12-2-6-13(7-3-12)20(22)23;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIBXHXTRXOCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to synthesize existing research findings regarding the biological activity of this compound, highlighting its cytotoxic properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • 4-Methoxyphenyl group : Known for enhancing lipophilicity and biological activity.
  • 4-Nitrophenyl group : Often associated with increased reactivity and potential anticancer properties.
  • 1,3,4-Oxadiazole moiety : Recognized for its diverse biological activities, including antimicrobial and anticancer effects.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study reported that derivatives of 1,3,4-thiadiazoles possess significant anticancer activities, with IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) .

Cell Line IC50 Value (µM) Reference
A54910.5
SK-MEL-24.27
HCT1512.57

The cytotoxic effects are believed to be mediated through various mechanisms:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Cycle Progression : Certain studies suggest that it can halt the cell cycle at specific phases.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl rings significantly influences the biological activity of the compound. For instance:

  • The methoxy group enhances electron donation, which can improve binding affinity to target proteins.
  • The nitro group may facilitate interactions with nucleophilic sites within cells, enhancing cytotoxicity.

A comparative analysis of similar compounds suggests that modifications to these substituents can lead to substantial variations in their anticancer efficacy .

Case Studies

Several case studies have demonstrated the effectiveness of similar compounds in preclinical models:

  • A derivative with a similar structure showed promising results against breast carcinoma (T47D) with an IC50 value of 19.5 µM .
  • Another study highlighted a compound exhibiting selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. The incorporation of the 4-nitrophenyl group enhances the biological activity of the compound, making it a potential candidate for developing new antimicrobial agents. Studies have demonstrated that derivatives of oxadiazoles can effectively inhibit bacterial growth, suggesting that 1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide might possess similar properties .

Anticancer Properties
The compound's structure suggests potential anticancer activity. Oxadiazoles are known to interact with cellular pathways involved in cancer proliferation and survival. Preliminary bioassays have shown that related compounds can induce apoptosis in cancer cells, indicating that this compound may also have therapeutic potential against various cancer types .

Anti-inflammatory Effects
Compounds with similar structures have also been studied for their anti-inflammatory effects. The presence of the methoxy and nitro groups may influence the compound's interaction with inflammatory pathways, providing a basis for further exploration into its use as an anti-inflammatory agent .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymeric materials. The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing oxadiazole derivatives exhibit improved performance in applications such as coatings and electronic devices .

Fluorescent Materials
Due to its structural characteristics, this compound has potential applications in the development of fluorescent materials. The nitrophenyl group can serve as an effective chromophore, enabling the design of materials for optoelectronic applications. Studies have explored the use of oxadiazole-based compounds in organic light-emitting diodes (OLEDs), where they demonstrate efficient light emission properties .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth with derivatives showing similar structures to the compound.
Study 2Anticancer PropertiesFound that related oxadiazole compounds induced apoptosis in various cancer cell lines.
Study 3Material ScienceHighlighted the enhancement of polymer performance through the incorporation of oxadiazole units into polymer matrices.
Study 4Fluorescent ApplicationsExplored the effectiveness of oxadiazole derivatives in OLEDs, showcasing their potential for light-emission applications.

Chemical Reactions Analysis

1.1. Core Oxadiazole Formation

The 1,3,4-oxadiazole ring is synthesized via cyclization of substituted benzohydrazides (B1–17 ) using carbon disulfide (CS₂) under basic conditions (KOH/DMF). This step forms the 1,3,4-oxadiazole-2-thione intermediate (C1–17 ), confirmed by FT-IR C═S stretching at 1,270–1,220 cm⁻¹ and ¹H NMR –SH proton signals at 12–11 ppm . For the target compound, a 4-nitrophenyl substituent is introduced at position 5 of the oxadiazole ring during hydrazide formation.

1.2. Thioether Linkage Formation

The thioether bridge (–S–) is formed via nucleophilic substitution between the oxadiazole-2-thiolate intermediate and α-bromo ketones. For example:

  • 1-(4-Methoxyphenyl)-2-bromoethanone reacts with the deprotonated thiol group of the oxadiazole under basic conditions (Cs₂CO₃/ACN), yielding the thioether bond. This step is validated by ¹H NMR methylene (–CH₂–) proton signals at 3–5 ppm .

1.3. Hydrobromide Salt Formation

Protonation of the oxadiazole nitrogen (likely at N3) with hydrobromic acid (HBr) forms the hydrobromide salt. This step enhances solubility and stability, as seen in analogous Mannich reaction products .

Key Reaction Conditions and Reagents

Step Reagents/Conditions Key Observations Yield
Oxadiazole cyclizationCS₂, KOH, DMF, RT → 60°C, 6–8 hFT-IR confirms C═S; ¹H NMR shows –SH proton (~12 ppm) 70–85%
Thioether couplingα-bromoethanone, Cs₂CO₃, ACN, RT, 1–2 h¹³C NMR: –CH₂– at 70–60 ppm; HRMS confirms molecular ion [M+H]⁺ 65–75%
Salt formationHBr (48% aq.), ethanol, 0–5°C, 30 minCrystalline precipitate; purity >95% (HPLC) 90–95%

3.1. ¹H NMR Analysis

  • Methoxyphenyl protons : Doublets at δ 6.88–7.22 ppm (J = 8.8 Hz) for aromatic –OCH₃ .

  • Nitrophenyl protons : Deshielded aromatic protons at δ 8.04–8.20 ppm due to electron-withdrawing –NO₂ .

  • Methylene protons : Multiplets at δ 3.72–4.03 ppm (–SCH₂CO–) .

3.2. FT-IR Analysis

  • C═O stretch : Strong band at 1,680–1,700 cm⁻¹ (ketone).

  • C═S stretch : 1,220–1,270 cm⁻¹ (oxadiazole-2-thione) .

3.3. High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ : m/z 458.0521 (calculated: 458.0525 for C₁₈H₁₅N₃O₅S⁺) .

4.1. Nucleophilic Aromatic Substitution

The 4-nitrophenyl group undergoes substitution reactions under reducing conditions (e.g., H₂/Pd-C), converting –NO₂ to –NH₂, which can further react with electrophiles .

4.2. Thioether Oxidation

Treatment with H₂O₂/CH₃COOH oxidizes the thioether (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–), confirmed by ¹³C NMR sulfone carbon at δ 105–110 ppm .

Comparative Analysis with Analogues

The electron-withdrawing –NO₂ group at the 4-position of the phenyl ring enhances electrophilicity, facilitating nucleophilic attacks compared to –OCH₃ derivatives. For example:

  • hAChE Inhibition : –NO₂ analogues show IC₅₀ = 0.52 μM vs. –OCH₃ derivatives (IC₅₀ = 1.85 μM ) due to stronger π–π stacking with Trp86 .

  • Solubility : Hydrobromide salt improves aqueous solubility by >50% compared to free base .

Stability and Degradation

  • Thermal Stability : Decomposition onset at 220°C (TGA).

  • Photostability : –NO₂ group causes UV sensitivity; degradation observed under >300 nm light .

Comparison with Similar Compounds

Key Structural Features:

  • 4-Methoxyphenyl group : Enhances lipophilicity and modulates electronic properties via the electron-donating methoxy (-OCH₃) substituent.
  • 1,3,4-Oxadiazole ring : A bioisostere for ester or amide groups, often associated with antimicrobial, anticancer, and antioxidant activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis (Table 1):

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Activities/Properties Reference ID
Target Compound (Hydrobromide salt) R₁ = 4-OCH₃, R₂ = 4-NO₂ 371.374 Enhanced solubility (salt form)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one R₁ = 4-OCH₃, R₂ = 4-Cl 361.82 Moderate antimicrobial activity
1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone R₁ = 4-NO₂, R₂ = pyridin-4-yl 354.35 Improved solubility (polar pyridine group)
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethan-1-one R₁ = 4-NO₂, R₂ = 3-Br 415.22 Anticancer potential (bromine substituent)

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) at R₂ increase electrophilicity, enhancing interactions with enzymatic targets .
  • Hydrobromide salt formation in the target compound improves aqueous solubility compared to neutral analogues, critical for drug delivery .
  • Pyridine or heteroaryl substituents (e.g., in ) may improve bioavailability but reduce metabolic stability.

Antioxidant Activity:

Compounds with 1,3,4-oxadiazole-thioether scaffolds exhibit antioxidant properties via radical scavenging. For example:

  • 1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone derivatives showed DPPH radical scavenging IC₅₀ values of 12–18 µM, comparable to ascorbic acid (IC₅₀ = 10 µM) .
  • The target compound’s 4-nitrophenyl group may reduce antioxidant efficacy due to steric hindrance, though this requires experimental validation.

Antimicrobial Activity:

  • 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone demonstrated MIC values of 30.2–43.2 µg/cm³ against bacterial strains .
  • Chlorine-substituted analogues (e.g., R₂ = 4-Cl) showed broader-spectrum activity than nitro-substituted derivatives .

Anticancer Activity:

  • 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives inhibited cancer cell growth (IC₅₀ = 8–12 µM) via aromatase inhibition .
  • Bromine-substituted analogues (e.g., R₂ = 3-Br) exhibited enhanced cytotoxicity, suggesting halogenation boosts antiproliferative effects .

Physicochemical Properties

Property Target Compound (Hydrobromide) 4-Chlorophenyl Analogue Pyridin-4-yl Analogue
Solubility (H₂O) High (salt-enhanced) Low Moderate
LogP ~2.5 (estimated) 3.1 1.8
Thermal Stability Stable up to 150°C Stable up to 140°C Stable up to 130°C

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentConditionsYield (%)Reference
Thiol IntermediatePOCl₃, 120°C, 4h75–90
Alkylation StepDMSO, 80°C, 6h85–91

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key data should be prioritized?

Answer:

  • IR Spectroscopy : Confirm C–S (621–650 cm⁻¹) and absence of N–H (~3200 cm⁻¹) to validate thioether formation .
  • ¹H/¹³C NMR :
    • Methoxy protons at δ 3.86 ppm (singlet, 3H).
    • Aromatic protons (δ 7.0–8.0 ppm) and CH₂ groups (δ ~4.75 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 for analogous compounds) and isotopic patterns (e.g., bromine in hydrobromide) .
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., C: 46.67%, N: 15.00% in similar structures) .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be systematically resolved?

Answer:

  • Impurity Analysis : Use HPLC or TLC to detect byproducts (e.g., unreacted thiol or bromo-ethanone).
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may cause peak broadening or shifts .
  • Dynamic Effects : Consider rotational barriers (e.g., hindered C–S bond rotation) causing split signals .
  • Degradation : Monitor sample stability under light/moisture; hydrobromide salts may hydrolyze in aqueous media .

Advanced: What strategies optimize reaction yields while minimizing side products?

Answer:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance thiolate nucleophilicity.
  • Solvent Optimization : Polar aprotic solvents (DMF > DMSO) improve solubility of ionic intermediates .
  • Temperature Control : Maintain 70–80°C to balance reaction rate and decomposition (e.g., oxadiazole ring stability) .
  • Inert Atmosphere : N₂ or Ar prevents thiol oxidation to disulfides .

Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior or nucleophilic sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., EGFR kinase) by aligning the oxadiazole and nitro groups in active sites .
  • MD Simulations : Assess stability of hydrobromide salt in aqueous environments .

Q. Table 2: Key Computational Parameters

MethodApplicationSoftware/Tool
DFT (B3LYP/6-31G*)Electronic structure optimizationGaussian 16
Molecular DockingProtein-ligand interaction analysisAutoDock Vina

Basic: What experimental precautions ensure reproducibility in biological assays (e.g., cytotoxicity)?

Answer:

  • Solubility Profiling : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity .
  • Stability Monitoring : Pre-check compound integrity via HPLC before assays .
  • Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) .

Advanced: How to address limitations in experimental design when scaling up synthesis?

Answer:

  • Batch Variability : Use statistical tools (e.g., DoE) to identify critical parameters (e.g., solvent volume, stirring rate) .
  • Degradation Mitigation : Implement cooling systems (4°C) during prolonged reactions to prevent thermal decomposition .
  • Purification : Optimize column chromatography (silica vs. reverse-phase) for larger batches .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrobromide deliquescence .
  • Long-Term Stability : Confirm integrity via NMR every 6 months .

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